N-Butyl L-Cbz-isoleucinamide N-Butyl L-Cbz-isoleucinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623764
InChI: InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22)
SMILES: CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

N-Butyl L-Cbz-isoleucinamide

CAS No.:

Cat. No.: VC13623764

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl L-Cbz-isoleucinamide -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22)
Standard InChI Key XPCLVVBKQSEWDH-UHFFFAOYSA-N
SMILES CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

N-Butyl L-Cbz-isoleucinamide (systematic IUPAC name: (2S,3S)-2-((benzyloxycarbonyl)amino)-N-butyl-3-methylpentanamide) is characterized by a stereochemically defined isoleucine backbone modified with protective and functional groups. The Cbz group (benzyloxycarbonyl) shields the α-amine during solid-phase peptide synthesis (SPPS), while the n-butyl amide enhances lipophilicity, influencing solubility and membrane permeability .

Molecular Formula and Weight

  • Molecular formula: C17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_3

  • Molecular weight: 306.4 g/mol

  • CAS Registry Number: 120952-68-3 (base compound without Cbz: N-Butyl L-isoleucinamide) .

Stereochemical Configuration

The compound retains the (2S,3S) configuration of natural L-isoleucine, critical for maintaining biological activity in peptide derivatives. Chiral centers at C2 and C3 are preserved during synthesis, as confirmed by optical rotation data and X-ray crystallography of analogous structures .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of N-Butyl L-Cbz-isoleucinamide typically involves sequential protection and coupling reactions:

  • Amine Protection:
    L-Isoleucine reacts with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous NaOH) to form N-Cbz-L-isoleucine.

    L-Isoleucine+Cbz-ClNaOHN-Cbz-L-isoleucine+HCl\text{L-Isoleucine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{N-Cbz-L-isoleucine} + \text{HCl}
  • Carboxyl Activation and Amidation:
    The carboxyl group of N-Cbz-L-isoleucine is activated using coupling agents such as HATU or EDCl, followed by reaction with n-butylamine to yield the target amide .

    N-Cbz-L-isoleucine+n-butylamineHATUN-Butyl L-Cbz-isoleucinamide+byproducts\text{N-Cbz-L-isoleucine} + \text{n-butylamine} \xrightarrow{\text{HATU}} \text{N-Butyl L-Cbz-isoleucinamide} + \text{byproducts}

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity.

  • Spectroscopic Data:

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH2_2Ph), 4.45 (d, J = 8.0 Hz, 1H, α-CH), 3.20 (t, J = 6.8 Hz, 2H, NHCH2_2), 1.90–1.40 (m, 6H, alkyl chain), 0.95–0.85 (m, 9H, CH(CH3_3) and terminal CH3_3) .

    • IR (KBr): 3300 cm1^{-1} (N-H stretch), 1645 cm1^{-1} (amide I), 1530 cm1^{-1} (amide II).

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in water<1 mg/mL (25°C)
Solubility in DMSO50 mg/mL
Melting point98–102°C (decomposition observed)
Storage conditions-20°C, inert atmosphere

The n-butyl chain and Cbz group confer moderate lipophilicity (calculated LogP = 2.8), favoring organic solvents. Stability studies indicate susceptibility to acidic hydrolysis (Cbz cleavage at pH <4) and oxidative degradation .

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